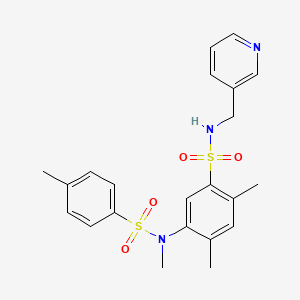

![molecular formula C21H20Cl2N4O2S B2859269 N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1217118-57-4](/img/structure/B2859269.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

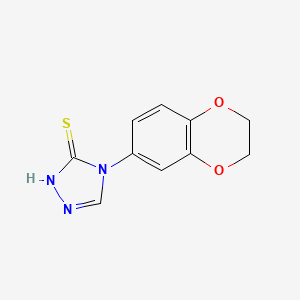

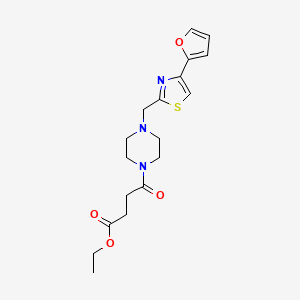

The compound “N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride” is a complex organic molecule that contains several functional groups and structural features. It includes a thiazole ring (a five-membered ring containing nitrogen and sulfur), a benzamide group, a cyano group, and a morpholinoethyl group .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through a series of reactions including coupling reactions, condensation reactions, and substitutions . The synthesis process usually involves multiple steps and requires careful control of reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are typically used to analyze and confirm the structure of similar compounds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the cyano group might undergo addition reactions, and the benzamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For instance, the presence of the polar cyano and amide groups might increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Antitumor Properties

Compounds with structural similarity to the chemical have been synthesized and evaluated for their antitumor properties. For instance, N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides were prepared and showed promising results as potential anticancer agents in screenings conducted by the National Cancer Institute's Developmental Therapeutic Program (Horishny et al., 2020).

Radiolabelling for Diagnostic Purposes

Research on analogues of the compound, such as 4-iodo-N-(2-morpholinoethyl)benzamide, has involved their radiolabelling with Na123I and Na125I for potential use in nuclear medicine. These compounds, after being labeled, show stability and high radiochemical conversion, making them suitable for diagnostic purposes in medical imaging (Tsopelas, 1999).

Cytotoxicity, Antimicrobial, and Anti-inflammatory Activities

Several studies have synthesized and characterized compounds bearing structural resemblance to the queried chemical, finding them active in various biological assays. These include cytotoxicity against tumor cell lines, antimicrobial action, anti-inflammatory activity, and psychotropic effects. Such activities suggest potential applications in the development of novel therapeutic agents (Zablotskaya et al., 2013).

Neuroprotective Properties

Compounds related to the queried chemical have been studied for their neuroprotective properties, specifically their anti-anoxic (AA) activity, which could offer therapeutic benefits in conditions involving oxygen deprivation to the brain (Ohkubo et al., 1995).

Corrosion Inhibition

Additionally, benzimidazole derivatives, which share some structural characteristics with the compound , have been investigated for their corrosion inhibition properties, indicating potential industrial applications in protecting metals against corrosion (Yadav et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S.ClH/c22-17-2-1-3-18-19(17)24-21(29-18)26(9-8-25-10-12-28-13-11-25)20(27)16-6-4-15(14-23)5-7-16;/h1-7H,8-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJYAFYKIGQHIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(C=C4)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2859189.png)

![1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859196.png)

![N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2859197.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B2859205.png)

![Tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2859209.png)